molecular formula C12H16F3N B8359162 (2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine

(2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine

Cat. No. B8359162
M. Wt: 231.26 g/mol
InChI Key: WGKMXYMSNNJXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine is a useful research compound. Its molecular formula is C12H16F3N and its molecular weight is 231.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N/c1-8(2)7-16-11-6-10(12(13,14)15)5-4-9(11)3/h4-6,8,16H,7H2,1-3H3

InChI Key

WGKMXYMSNNJXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methyl-1-propanol (0.556 mL, 6.00 mmol), 2-methyl-5-(trifluoromethyl)aniline (525 mg, 3 mmol), potassium iodide (996 mg, 6.00 mmol) and [Cp*IrCl2]2 (33.1 mg, 0.030 mmol) were dissolved in water (2 mL). The resulting mixture was irradiated under microwaves (CEM microwave) at 170° C. for 1 hour. To the reaction mixture was added dichloromethane (5 mL) and the crude material was purified by mass directed autoprep (250 mg scale ×3, Method C, formic acid modifier). Relevant fractions were combined and evaporated to give 2-methyl-N-(2-methylpropyl)-5-(trifluoromethyl)aniline (260 mg, 1.102 mmol, 36.7% yield) as a dark yellow oil.
Quantity
0.556 mL
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
996 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
33.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.